molecular formula C19H22N6O3S B10984785 methyl 5-(propan-2-yl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-(propan-2-yl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10984785
M. Wt: 414.5 g/mol
InChI Key: MRKYMFXTOLKSKT-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a diverse range of applications. Let’s break down its structure:

    Chemical Formula: CHNOS

    IUPAC Name: Methyl 5-(isopropyl)-2-[(4-{2-isopropyl-5-[(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]thiazol-3-yl}benzoyl)amino]-1,3-thiazole-4-carboxylate

This compound features a thiazole ring, a tetrazole ring, and an ester group. Its unique structure contributes to its various properties.

Preparation Methods

Synthetic Routes:

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. In this case, the thiazole ring is formed by reacting 2-isopropylthioacetamide with α-bromoacetylacetone.

    Tetrazole Formation: The tetrazole ring is introduced through cyclization of 2-isopropyl-5-aminotetrazole with 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]thiazol-3-yl}benzoyl chloride.

    Esterification: The final step involves esterification of the carboxylic acid group using methanol and acid catalysts.

Industrial Production:

Industrial-scale production typically involves multistep synthesis, purification, and isolation. Optimization of reaction conditions ensures high yields.

Chemical Reactions Analysis

    Oxidation: The thiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the tetrazole ring may yield corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Thionyl chloride, sodium azide, reducing agents (e.g., LiAlH), and acid chlorides.

    Major Products: Thiazole derivatives, tetrazole-containing compounds, and esters.

Scientific Research Applications

    Medicine: This compound exhibits potential as an anti-inflammatory agent due to its thiazole and tetrazole rings. Researchers explore its effects on cytokine pathways.

    Chemistry: It serves as a building block for designing novel heterocyclic compounds.

    Industry: Used in the synthesis of pharmaceutical intermediates and agrochemicals.

Mechanism of Action

    Targets: The compound likely interacts with enzymes or receptors involved in inflammation pathways.

    Pathways: Further studies are needed to elucidate specific pathways affected.

Comparison with Similar Compounds

    Uniqueness: The combination of thiazole, tetrazole, and ester functionalities sets it apart.

    Similar Compounds: Related compounds include thiazole-based drugs and tetrazole-containing molecules.

Remember, methyl 5-(propan-2-yl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate holds promise in various fields, and ongoing research continues to uncover its full potential

Properties

Molecular Formula

C19H22N6O3S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N6O3S/c1-10(2)15-14(18(27)28-5)20-19(29-15)21-17(26)13-8-6-12(7-9-13)16-22-24-25(23-16)11(3)4/h6-11H,1-5H3,(H,20,21,26)

InChI Key

MRKYMFXTOLKSKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC

Origin of Product

United States

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